molecular formula C9H16O2 B8807704 2,2-Diethyldihydro-2H-pyran-4(3H)-one

2,2-Diethyldihydro-2H-pyran-4(3H)-one

Cat. No. B8807704
M. Wt: 156.22 g/mol
InChI Key: PAYIONFTIBDIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diethyldihydro-2H-pyran-4(3H)-one is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Diethyldihydro-2H-pyran-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Diethyldihydro-2H-pyran-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2-Diethyldihydro-2H-pyran-4(3H)-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2,2-diethyloxan-4-one

InChI

InChI=1S/C9H16O2/c1-3-9(4-2)7-8(10)5-6-11-9/h3-7H2,1-2H3

InChI Key

PAYIONFTIBDIKX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)CCO1)CC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of crude 2,2-diethyloxan-4-ol (500 mg, 3.2 mmol) in CH2Cl2 (10 ml) were added NMO (750 mg, 6.41 mmol) and 4A molecular sieves (2 g). The solution was stirred for 30 mins and then TPAP (34 mg, 0.096 mmol) was added in one portion. The reaction was allowed to stir for 10 h. After checking the TLC, the alcohol was gone. It was filtered through a short pad of SiO2. The filtrate was concentrated and purified by normal phase SiO2 chromatography (0% to 50% EtOAc/hexanes) to give 2,2-diethyloxan-4-one (365 mg, 73%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
750 mg
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
34 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of crude 2,2-diethyloxan-4-ol (500 mg, 3.2 mmol) in CH2Cl2 (10 ml) were added NMO (750 mg, 6.41 mmol) and 4 A molecular sieves (2 g). The solution was stirred for 30 mins and then TPAP (34 mg, 0.096 mmol) was added in one portion. The reaction was allowed to stir for 10 h. After checking the TLC, the alcohol was gone. It was filtered through a short pad of SiO2. The filtrate was concentrated and purified by normal phase SiO2 chromatography (0% to 50% EtOAc/hexanes) to give 2,2-diethyloxan-4-one (365 mg, 73%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
34 mg
Type
catalyst
Reaction Step Three

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